molecular formula C6H13NO B2773371 3-(Dimethylamino)cyclobutan-1-ol CAS No. 905821-42-3

3-(Dimethylamino)cyclobutan-1-ol

Cat. No. B2773371
M. Wt: 115.176
InChI Key: ONAWMBIBGQABHD-IZLXSQMJSA-N
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Description

3-(Dimethylamino)cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO . It exists in different forms such as hydrochloride and has different isomers like trans-3-(dimethylamino)cyclobutan-1-ol and cis-3-(dimethylamino)cyclobutan-1-ol .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)cyclobutan-1-ol consists of a cyclobutanol ring with a dimethylamino group attached . The molecular weight is approximately 115.17 g/mol .


Physical And Chemical Properties Analysis

3-(Dimethylamino)cyclobutan-1-ol is a powder with a molecular weight of 115.17 g/mol . The compound’s density is predicted to be approximately 1.00±0.1 g/cm3 .

Scientific Research Applications

Kinetic and Thermodynamic Acidities

Cyclobutane derivatives, including those with dimethylamino groups, play a crucial role in studying the effects of antiaromaticity on kinetic and thermodynamic acidities. For example, pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium and its derivatives exhibit significant insights into the influence of antiaromatic conjugate anions on deprotonation rates and pKa values, providing valuable information on the stability and reactivity of such complexes (Bernasconi, Ruddat, Wenzel, & Fischer, 2004).

Novel Synthetic Pathways

Research into cyclobutane derivatives has uncovered novel synthetic pathways, enabling the creation of complex molecular architectures. For instance, the stereoconvergent transformation of 1,2a-disubstituted 1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones into dibenzofuran derivatives illustrates advanced synthetic techniques for constructing biologically relevant molecules (Yamashita, Inaba, Nagahama, Shimizu, Kosaka, Kawasaki, & Ohta, 2005).

Molecular Engineering for Enantioselective Catalysis

Cyclobutane derivatives are instrumental in molecular engineering efforts aimed at improving the enantioselectivity of catalytic reactions. A notable example is the engineering of a carbonyl reductase to enhance the production of chiral γ-amino alcohols, crucial intermediates for synthesizing antidepressants. This research highlights the potential of cyclobutane-based molecules in biocatalysis and drug synthesis (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).

Structural and Electronic Effects

Studies on cyclobutane derivatives, such as 1,1-dimethylcyclobutane, offer insights into the structural and electronic effects influencing the stability and reactivity of these compounds. The examination of the gem-dimethyl effect on cyclization reactions and the corresponding strain energy calculations provide a deeper understanding of the factors that govern the formation and behavior of cyclobutane rings (Ringer & Magers, 2007).

Safety And Hazards

The safety information for 3-(Dimethylamino)cyclobutan-1-ol hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-(dimethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWMBIBGQABHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275435
Record name Cyclobutanol, 3-(dimethylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)cyclobutan-1-ol

CAS RN

905821-42-3
Record name Cyclobutanol, 3-(dimethylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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